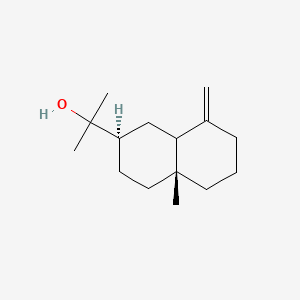

Zingiberol

Description

Properties

CAS No. |

6754-68-3 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(2R,4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13?,15-/m1/s1 |

InChI Key |

BOPIMTNSYWYZOC-ILWWEHDPSA-N |

Isomeric SMILES |

C[C@]12CCCC(=C)C1C[C@@H](CC2)C(C)(C)O |

Canonical SMILES |

CC12CCCC(=C)C1CC(CC2)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Gingerols

An important note on nomenclature: The term "Zingiberol" can be ambiguous. While it is sometimes used in a general sense to refer to compounds from ginger, the Chemical Abstracts Service (CAS) assigns the name this compound to the specific compound with CAS number 6754-68-3. However, the primary bioactive and most extensively studied pungent principles in fresh ginger are the Gingerols . This guide will focus on the physicochemical properties, experimental protocols, and signaling pathways of the most prominent gingerols: 6-gingerol, 8-gingerol, and 10-gingerol (B1664516). A separate section will clarify the properties of the compound specifically designated as this compound.

Physicochemical Properties of Gingerols

The gingerols are a series of homologous phenolic compounds that are the main pungent components of fresh ginger rhizome (Zingiber officinale). Their chemical structure consists of a vanillyl group, a β-hydroxy ketone moiety, and a variable length alkyl chain, which determines the specific gingerol homologue.

Quantitative Data Summary

The key physicochemical properties of 6-gingerol, 8-gingerol, and 10-gingerol are summarized in the table below for easy comparison.

| Property | 6-Gingerol | 8-Gingerol | 10-Gingerol |

| Molecular Formula | C₁₇H₂₆O₄[1] | C₁₉H₃₀O₄ | C₂₁H₃₄O₄[2] |

| Molecular Weight ( g/mol ) | 294.39[1] | 322.44 | 350.49[2] |

| Melting Point (°C) | 30 - 32 | Data not readily available | 30 |

| Boiling Point (°C) | 453.0 ± 35.0 (Predicted) | 475.0 - 477.0 (Predicted) | Data not readily available |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide (DMF). | Soluble in organic solvents. | Soluble in methanol. |

| UV max (nm) | 282 | 281 | 281 |

Spectral Data

Mass spectrometry is a crucial technique for the identification and structural elucidation of gingerols. In negative ion electrospray ionization (ESI), gingerols typically show a deprotonated molecule [M-H]⁻. A characteristic fragmentation pattern for gingerols is the cleavage of the C4-C5 bond.

Key Fragmentation Patterns of Gingerols (Negative Ion ESI-MS/MS):

-

6-Gingerol ([M-H]⁻ at m/z 293): Produces major product ions at m/z 193 and 99, resulting from the cleavage of the C4-C5 bond[3].

-

8-Gingerol ([M-H]⁻ at m/z 321): Shows a similar fragmentation pattern to 6-gingerol, with cleavage at the C4-C5 bond[3].

-

10-Gingerol ([M-H]⁻ at m/z 349): Also exhibits the characteristic C4-C5 bond cleavage[2][3].

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of gingerols.

¹H NMR Spectral Data of 6-Gingerol (in CDCl₃): Key chemical shifts (δ) in ppm include signals corresponding to the aromatic protons of the vanillyl group, the methoxy (B1213986) group protons, and protons of the alkyl chain and the β-hydroxy ketone moiety.

¹³C NMR Spectral Data of 6-Gingerol (in CDCl₃): Key chemical shifts (δ) in ppm include signals for the carbonyl carbon, carbons of the aromatic ring, the methoxy carbon, and carbons of the aliphatic side chain.

Experimental Protocols

Isolation and Extraction of Gingerols from Ginger Rhizome

A common method for the extraction and isolation of gingerols from fresh or dried ginger rhizomes involves solvent extraction followed by chromatographic purification.

-

Sample Preparation: Fresh ginger rhizomes are washed, dried, and ground into a coarse powder.

-

Extraction: The powdered ginger is macerated with an organic solvent, typically 95% ethanol, for a specified period (e.g., 24-48 hours) at room temperature with occasional shaking.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude oleoresin rich in gingerols.

-

Purification: The crude extract can be further purified using column chromatography or preparative high-performance liquid chromatography (HPLC).

References

- 1. (6)-Gingerol | C17H26O4 | CID 442793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (10)-Gingerol | C21H34O4 | CID 168115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Differences Between Zingiberol and Gingerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginger (Zingiber officinale) is a rhizome rich in a diverse array of bioactive compounds. Among these, gingerols are the most well-known for their pungent flavor and extensive pharmacological properties. However, the essential oil of ginger also contains a significant concentration of sesquiterpenoids, including zingiberol. This technical guide provides an in-depth comparison of the chemical and biological characteristics of this compound and gingerol, two structurally and biosynthetically distinct molecules derived from ginger. This document outlines their chemical structures, biosynthetic pathways, physicochemical properties, and known biological activities. Detailed experimental protocols for the extraction, isolation, and characterization of these compounds are also provided to facilitate further research and development.

Introduction

Ginger has been a cornerstone of traditional medicine for centuries, with its therapeutic applications ranging from treating nausea to alleviating inflammation. Modern scientific investigation has identified a vast number of bioactive compounds within the ginger rhizome, broadly categorized into volatile and non-volatile components. The non-volatile components are primarily the gingerols, which are responsible for the characteristic pungent taste of fresh ginger. The volatile fraction, the essential oil, is rich in sesquiterpenes, with zingiberene (B123854) being a major constituent, and its hydrated form, this compound.

This guide aims to provide a comprehensive chemical distinction between this compound and gingerol, targeting researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Understanding the fundamental differences in their chemical structures, biosynthetic origins, and biological activities is crucial for harnessing their therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound and gingerol belong to different classes of organic compounds, which dictates their chemical and physical properties.

This compound is a sesquiterpene alcohol. Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units. The chemical structure of this compound is characterized by a monocyclic carbon skeleton.

Gingerol , specifically[1]-gingerol as the most abundant homologue, is a phenolic compound. Its structure features a 4-hydroxy-3-methoxyphenyl group attached to a β-hydroxy ketone functional group on a straight alkyl chain.

The structural differences between these two molecules are visually represented below.

References

Whitepaper: A Technical Guide to the Biosynthesis of Gingerol in Ginger (Zingiber officinale) Rhizome

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ginger (Zingiber officinale Roscoe) is a globally significant spice and medicinal plant, with its bioactivity largely attributed to a class of pungent phenolic compounds known as gingerols.[1][2] The most abundant and pharmacologically active of these is 6-gingerol (B72531).[3][4] Understanding the intricate biosynthetic pathway of gingerol is paramount for metabolic engineering, crop improvement, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the gingerol biosynthesis pathway, beginning with the general phenylpropanoid pathway and culminating in the formation of the characteristic gingerol structure. It details the key enzymes, precursor molecules, and regulatory mechanisms involved. Furthermore, this document summarizes available quantitative data, presents detailed experimental protocols for pathway analysis, and provides visual diagrams of the core biochemical processes and workflows.

Introduction

The rhizome of Zingiber officinale is a rich source of bioactive compounds, primarily gingerols, which contribute to its unique flavor and medicinal properties.[1] Gingerols are a series of homologous phenolic ketones, with 6-gingerol being the most prevalent.[2] The biosynthesis of these compounds is a complex process primarily occurring in the rhizome, which serves as the major organ for both synthesis and accumulation.[1][5] Accumulation of gingerols begins at an early developmental stage of the rhizome.[1][5] The pathway originates from the metabolism of L-phenylalanine and involves a series of enzymatic conversions channeled through the phenylpropanoid and a subsequent polyketide synthesis route.[2][3][4] This guide elucidates the known steps of this pathway, from primary precursors to the final gingerol molecule.

The Gingerol Biosynthesis Pathway

The formation of 6-gingerol is a multi-step process involving two major metabolic pathways: the Phenylpropanoid Pathway and a subsequent condensation and reduction pathway mediated by a Polyketide Synthase (PKS)-like enzyme.

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The pathway initiates with the amino acid L-phenylalanine.[2] A series of core enzymatic reactions convert L-phenylalanine into feruloyl-CoA, a key intermediate.

-

L-Phenylalanine to trans-Cinnamic Acid: The first committed step is the deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by Phenylalanine ammonia-lyase (PAL) .[2][4][6] PAL is a critical rate-limiting enzyme at the entry point of the phenylpropanoid pathway.[6][7][8]

-

trans-Cinnamic Acid to p-Coumaric Acid: The hydroxylation of trans-cinnamic acid at the C4 position yields p-coumaric acid. This reaction is catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[2][4]

-

p-Coumaric Acid to p-Coumaroyl-CoA: The activation of p-coumaric acid to its corresponding CoA thioester is catalyzed by 4-coumarate:CoA ligase (4CL) .[2][4][9] This step is essential for channeling the precursor into various downstream branches of phenylpropanoid metabolism.[10]

-

p-Coumaroyl-CoA to Caffeoyl-CoA: The intermediate p-coumaroyl-CoA is hydroxylated to produce caffeoyl-CoA. This conversion involves enzymes such as hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and p-coumaroyl quinate/shikimate 3'-hydroxylase (CYP98A) .[5][11]

-

Caffeoyl-CoA to Feruloyl-CoA: The final step in this sequence is the methylation of the hydroxyl group of caffeoyl-CoA to form feruloyl-CoA. This reaction is catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT) .[4][5][11][12]

Polyketide Condensation and Formation of 6-Gingerol

While the synthesis of feruloyl-CoA is well-established, the subsequent steps are less defined. The prevailing hypothesis involves a "biological Claisen reaction" catalyzed by a Type III polyketide synthase (PKS) family enzyme, often referred to as gingerol synthase, though a specific enzyme has not been definitively isolated.[13][14][15][16]

-

Condensation: It is proposed that feruloyl-CoA (as the starter molecule) undergoes condensation with malonyl-CoA (providing the chain extension unit) and hexanoyl-CoA (determining the length of the alkyl side chain for 6-gingerol).[15][16]

-

Intermediate Formation: This condensation, catalyzed by a PKS-like enzyme, is thought to produce an unstable β-diketone intermediate,[17]-dehydrogingerdione.[13][15]

-

Reduction: The intermediate is then reduced to form the final 6-gingerol molecule.[13]

// Enzymes node [shape=oval, fillcolor="#FBBC05", fontcolor="#202124", style="filled,rounded"]; PAL [label="PAL"]; C4H [label="C4H"]; CL4 [label="4CL"]; HCT_CYP98A [label="HCT / CYP98A"]; CCoAOMT [label="CCoAOMT"]; PKS [label="Polyketide Synthase\n(Putative)"]; REDUCTASE [label="Reductase\n(Putative)"];

// Pathway Flow Phe -> PAL [style=invis]; PAL -> Cin [dir=none]; Cin -> C4H [style=invis]; C4H -> Cou [dir=none]; Cou -> CL4 [style=invis]; CL4 -> CouCoA [dir=none]; CouCoA -> HCT_CYP98A [style=invis]; HCT_CYP98A -> CafCoA [dir=none]; CafCoA -> CCoAOMT [style=invis]; CCoAOMT -> FerCoA [dir=none];

{rank=same; FerCoA; MalonylCoA; HexanoylCoA;} {FerCoA, MalonylCoA, HexanoylCoA} -> PKS [style=invis]; PKS -> Intermediate [dir=none]; Intermediate -> REDUCTASE [style=invis]; REDUCTASE -> Gingerol [dir=none];

// Invisible edges for layout edge[style=invis]; Phe -> Cin -> Cou -> CouCoA -> CafCoA -> FerCoA; Intermediate -> Gingerol; }

Caption: The proposed biosynthesis pathway of 6-gingerol in ginger rhizome.

Key Enzymes and Regulation

Several key enzymes involved in gingerol biosynthesis have been identified and their genes cloned.[1][12] The expression of these genes is highly regulated, showing tissue specificity and developmental stage dependency.

-

Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are foundational enzymes whose expression is crucial for the overall flux into the pathway.[4][12]

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT) and hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) have been identified as potential gatekeepers and rate-limiting enzymes in the pathway.[1][5]

-

Chalcone Synthase (CHS) , a Type III PKS, is considered a rate-limiting enzyme in related pathways and has been associated with gingerol content variation.[14][18]

-

Transcription Factors: Recent studies have identified transcription factors ZoMYB106 and ZobHLH148 that regulate 6-gingerol synthesis by binding to the promoters of key enzyme genes, including ZoCCOMT1 and ZoCCOMT2, and activating their transcription.[19]

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation reveals that gingerol biosynthesis is a highly regulated process, with the rhizome being the primary site of activity.

Table 1: Relative Expression of Key Biosynthesis Genes

| Gene | Enzyme | Relative Expression Profile | Reference(s) |

| PAL | Phenylalanine ammonia-lyase | Highly expressed in young rhizomes (1-2 months after sowing). | [12] |

| C4H | Cinnamate 4-hydroxylase | Upregulated in rhizomes compared to leaf and stem; highly expressed in young rhizomes. | [5][11][12] |

| 4CL | 4-coumarate:CoA ligase | Highly expressed in young rhizomes. | [4][12] |

| HCT | Hydroxycinnamoyl-CoA transferase | Upregulated in rhizomes; expression higher in young vs. mature/old rhizomes. May be rate-limiting. | [4][5] |

| CCoAOMT | Caffeoyl-CoA O-methyltransferase | Upregulated in rhizomes; expression significantly correlated with 6-gingerol synthesis. May be rate-limiting. | [5][11][12] |

Table 2: Accumulation of Gingerols

| Tissue / Condition | Key Finding | Reference(s) |

| Tissue Specificity | Rhizomes are the major source of gingerols compared to stems and leaves. | [1][5] |

| Developmental Stage | Gingerol accumulation begins at an early developmental stage of the rhizome. | [1][5] |

| Rhizome Age | Young ginger rhizomes have a higher gingerol content compared to mature and old rhizomes. | [4][20] |

| Metabolite Levels | L-phenylalanine and p-coumaric acid levels are higher in young rhizomes, consistent with higher pathway activity. | [4] |

Experimental Protocols

Studying the gingerol biosynthesis pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques.

Protocol: Quantification of Gingerols by HPLC-MS/MS

This protocol is adapted from methodologies used for the analysis of ginger compounds.[13]

-

Sample Preparation:

-

Flash-freeze fresh ginger rhizome in liquid nitrogen and lyophilize (freeze-dry).

-

Grind the dried tissue into a fine, homogenous powder.

-

Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

-

-

Extraction:

-

Add 10 mL of 100% methanol (B129727) to the sample.

-

Sonicate for 30 minutes in a room temperature water bath to facilitate cell lysis and extraction.

-

Centrifuge the mixture at 4,000 rpm for 15 minutes.

-

Carefully collect the supernatant and transfer to a new tube.

-

Repeat the extraction process on the remaining pellet twice more to ensure complete recovery.

-

-

Sample Concentration:

-

Combine all supernatants.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

-

Analysis:

-

Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filter the solution through a 0.22 µm syringe filter to remove particulates.

-

Inject the filtered sample into an HPLC-MS/MS system equipped with a C18 column for separation and a mass spectrometer for detection and quantification against a 6-gingerol standard curve.

-

Protocol: Gene Expression Analysis by qRT-PCR

-

RNA Extraction:

-

Homogenize ~100 mg of flash-frozen ginger rhizome tissue in liquid nitrogen.

-

Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method, including an on-column DNase digestion step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Design and validate primers for target genes (e.g., PAL, C4H, 4CL, CCoAOMT) and a stable reference gene (e.g., Actin or GAPDH).

-

Prepare qPCR reactions containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Run the qPCR plate on a real-time PCR instrument.

-

Analyze the resulting amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

-

Caption: Experimental workflow for gene expression analysis by qRT-PCR.

Protocol: Yeast One-Hybrid (Y1H) Assay

This workflow is used to identify interactions between transcription factors and the promoter regions of target genes, such as those encoding biosynthesis enzymes.[13][19]

-

Bait Construction:

-

Amplify the promoter sequence of a target gene (e.g., ZoCCOMT1) from ginger genomic DNA via PCR.

-

Clone the promoter fragment into a Y1H bait vector containing a reporter gene (e.g., AUR1-C or HIS3).

-

Integrate the linearized bait vector into the yeast genome to create a stable "bait" strain.

-

-

Prey Construction:

-

Synthesize a cDNA library from ginger rhizome RNA, representing the expressed transcription factors (the "prey").

-

Clone the cDNA library into a prey vector containing a yeast activation domain (AD).

-

-

Screening:

-

Transform the bait yeast strain with the prey cDNA library.

-

Plate the transformed yeast on a selective medium. If the reporter gene is AUR1-C, the medium will contain Aureobasidin A.

-

Only yeast cells where a "prey" transcription factor binds to the "bait" promoter sequence will activate the reporter gene and survive on the selective medium.

-

-

Validation:

-

Isolate the prey plasmids from surviving colonies.

-

Sequence the cDNA insert to identify the transcription factor that binds to the target promoter.

-

Caption: Experimental workflow for a Yeast One-Hybrid (Y1H) assay.

Conclusion and Future Research Directions

The biosynthesis pathway of gingerol in ginger rhizomes is a well-orchestrated process that begins with the phenylpropanoid pathway and concludes with a polyketide synthesis-like condensation and reduction. While the initial steps and many of the key enzymes are well-characterized, significant knowledge gaps remain.

Key areas for future research include:

-

Definitive Identification of Gingerol Synthase: The precise identity and mechanism of the polyketide synthase responsible for the condensation of feruloyl-CoA, malonyl-CoA, and hexanoyl-CoA remain elusive.[17] Isolation and characterization of this enzyme are critical next steps.

-

Elucidation of Reduction Steps: The specific reductases that convert the diketone intermediate to the final gingerol structure have not been identified.

-

Comprehensive Regulatory Network: While initial transcription factors have been found, a complete map of the regulatory network, including the influence of environmental stimuli and plant hormones, is needed to fully understand how gingerol production is controlled.

Addressing these questions will provide invaluable insights for the targeted breeding of high-gingerol ginger varieties and for the potential synthetic biology applications aimed at producing these valuable compounds.

References

- 1. Transcriptome Analysis Provides Insights into Gingerol Biosynthesis in Ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gingerol - Wikipedia [en.wikipedia.org]

- 3. Computer aided gene mining for gingerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Combined Metabolome and Transcriptome Analyses of Young, Mature, and Old Rhizome Tissues of Zingiber officinale Roscoe [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecular identification of phenylalanine ammonia lyase-encoding genes EfPALs and EfPAL2-interacting transcription factors in Euryale ferox [frontiersin.org]

- 9. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systematic Analysis of the 4-Coumarate:Coenzyme A Ligase (4CL) Related Genes and Expression Profiling during Fruit Development in the Chinese Pear | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. journal05.magtech.org.cn [journal05.magtech.org.cn]

- 13. benchchem.com [benchchem.com]

- 14. Peroxisomal KAT2 (3-ketoacyl-CoA thiolase 2) gene has a key role in gingerol biosynthesis in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies in the biosynthesis of [6]-gingerol, pungent principle of ginger (Zingiber officinale) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 17. Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SNP in Chalcone Synthase gene is associated with variation of 6-gingerol content in contrasting landraces of Zingiber officinale.Roscoe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A genome assembly of ginger (Zingiber officinale Roscoe) provides insights into genome evolution and 6-gingerol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combined Metabolome and Transcriptome Analyses of Young, Mature, and Old Rhizome Tissues of Zingiber officinale Roscoe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Stereochemistry of-Gingerol

An In-depth Technical Guide on the Structure and Stereochemistry of[1]-Gingerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1]-Gingerol, a prominent bioactive compound found in fresh ginger (Zingiber officinale), is a phenolic alkanone recognized for its pungent taste and extensive pharmacological properties.[2][3][4] Its therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer effects, has garnered significant interest within the scientific and drug development communities. A thorough understanding of its chemical structure and, critically, its stereochemistry, is fundamental for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural and stereochemical aspects of[1]-gingerol, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Chemical Structure and Stereochemistry of[1]-Gingerol

[1]-Gingerol is chemically designated as (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one.[1] Its structure consists of a 4-hydroxy-3-methoxyphenyl group attached to a ten-carbon aliphatic chain featuring a β-hydroxy ketone moiety. The nomenclature "[1]" refers to the length of the unbranched alkyl chain attached to the carbonyl group.

The key structural features of[1]-gingerol are:

-

A vanillyl group: This 4-hydroxy-3-methoxyphenyl functional group is common in natural products and contributes to the antioxidant properties of the molecule.

-

A β-hydroxy ketone functional group: This part of the molecule is crucial for its chemical reactivity and many of its biological activities.

-

A single chiral center: The carbon atom at the 5th position (C5), bearing the hydroxyl group, is a stereocenter.

The presence of this chiral center means that[1]-gingerol can exist as two enantiomers: (S)-[1]-gingerol and (R)-[1]-gingerol. The naturally occurring and most abundant form of[1]-gingerol in ginger has the (S)-configuration at the C5 position.[1] The absolute stereochemistry significantly influences the biological activity of the molecule, making the differentiation and synthesis of enantiomerically pure forms a critical aspect of its study.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for[1]-gingerol is presented below. This information is vital for its identification, purification, and characterization.

| Property | Value | Reference |

| IUPAC Name | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | [1] |

| Molecular Formula | C₁₇H₂₆O₄ | [1] |

| Molecular Weight | 294.39 g/mol | [1] |

| Melting Point | 30-32 °C | |

| Appearance | Pale yellow oil or low-melting crystalline solid | |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO | [5] |

| UV λmax | 280 nm (in ethanol) | [5] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.84 (d, J=8.0 Hz, 1H), 6.69 (d, J=1.9 Hz, 1H), 6.67 (dd, J=8.0, 1.9 Hz, 1H), 5.85 (s, 1H, -OH), 4.05 (m, 1H), 3.86 (s, 3H), 2.87 (t, J=7.6 Hz, 2H), 2.74 (t, J=7.6 Hz, 2H), 2.54 (dd, J=17.2, 2.8 Hz, 1H), 2.47 (dd, J=17.2, 8.8 Hz, 1H), 1.45 (m, 2H), 1.27 (m, 6H), 0.88 (t, J=6.8 Hz, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 211.9, 146.5, 144.0, 133.0, 120.9, 114.4, 111.1, 67.9, 55.9, 49.6, 42.9, 36.5, 31.7, 29.2, 25.2, 22.6, 14.0 |

Experimental Protocols

Isolation and Purification of[1]-Gingerol from Ginger Rhizome

1. Extraction:

-

Freshly harvested ginger rhizomes are washed, peeled, and sliced.

-

The sliced ginger is subjected to reflux extraction with ethanol (95%) for 4-6 hours at 70-80°C.[5][6] The ratio of ginger to ethanol is typically 1:10 (w/v).

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude oleoresin.

2. Purification by Flash Chromatography:

-

The crude oleoresin is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The solution is loaded onto a silica (B1680970) gel column (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297). A typical gradient starts with 100% n-hexane and gradually increases the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (60:40 v/v) and visualized under UV light (254 nm) or by staining with a vanillin-sulfuric acid reagent.[7]

-

Fractions containing pure[1]-gingerol are pooled and the solvent is evaporated to yield purified[1]-gingerol.

3. High-Purity Purification by Preparative HPLC:

-

For obtaining highly pure[1]-gingerol, the fractions from flash chromatography can be further purified using preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Column: C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes.[8]

-

Flow Rate: Typically 10-20 mL/min.

-

Detection: UV detector at 282 nm.[8]

-

The peak corresponding to[1]-gingerol is collected, and the solvent is removed under vacuum to yield enantiomerically pure (S)-[1]-gingerol.

Stereochemical Assignment using Mosher's Method

The absolute configuration of the chiral center at C5 can be determined using the modified Mosher's method. This involves the formation of diastereomeric esters with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute stereochemistry.

1. Preparation of (R)- and (S)-MTPA Esters of[1]-Gingerol:

-

To a solution of purified[1]-gingerol (1-2 mg) in dry pyridine-d₅ (0.5 mL) in an NMR tube, add a slight excess of (R)-(-)-MTPA-Cl.

-

In a separate NMR tube, repeat the procedure with (S)-(+)-MTPA-Cl.

-

Allow the reactions to proceed at room temperature for 2-4 hours or until completion, monitoring by TLC or ¹H NMR.

2. ¹H NMR Analysis:

-

Acquire the ¹H NMR spectra of both the (R)- and (S)-MTPA ester reaction mixtures.

-

Assign the proton signals for the protons on either side of the newly formed ester linkage.

-

Calculate the chemical shift difference (Δδ) for each assigned proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .

3. Interpretation of Results:

-

According to the Mosher's method model, for an (S)-alcohol, the protons on one side of the chiral center will exhibit positive Δδ values, while the protons on the other side will show negative Δδ values. The opposite is true for an (R)-alcohol.

-

By analyzing the sign of the Δδ values for the protons in the aliphatic chain and the rest of the molecule, the absolute configuration of the C5 carbinol center can be determined.

Biological Activity and Signaling Pathways

[1]-Gingerol exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

One of the well-studied pathways influenced by[1]-gingerol is the NF-κB signaling pathway . Chronic inflammation is a key driver of many diseases, and the transcription factor NF-κB is a master regulator of the inflammatory response.

Workflow for[1]-Gingerol's Inhibition of the NF-κB Signaling Pathway:

Caption: [1]-Gingerol inhibits the NF-κB signaling pathway.

In this pathway, inflammatory stimuli activate the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators.[1]-Gingerol has been shown to inhibit this pathway by preventing the activation of the IKK complex, thereby suppressing the downstream inflammatory cascade.

Conclusion

[1]-Gingerol is a multifaceted natural compound with a well-defined chemical structure and stereochemistry that are intrinsically linked to its biological activities. The prevalence of the (S)-enantiomer in nature underscores the importance of stereospecificity in its interactions with biological targets. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and detailed structural elucidation of this important molecule. A deeper understanding of its structure-activity relationships and its influence on key signaling pathways, such as the NF-κB pathway, will continue to drive research into its therapeutic applications and the development of novel gingerol-based drugs. This technical guide serves as a foundational resource for scientists and researchers dedicated to harnessing the therapeutic potential of[1]-gingerol.

References

- 1. (6)-Gingerol | C17H26O4 | CID 442793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound (S)-[6]-Gingerol (FDB001108) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openscholar.uga.edu [openscholar.uga.edu]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. zenodo.org [zenodo.org]

Spectroscopic and Mechanistic Insights into-Gingerol: A Technical Guide for Researchers

Spectroscopic and Mechanistic Insights into[1]-Gingerol: A Technical Guide for Researchers

An in-depth guide to the spectroscopic identification and biological pathways of[1]-gingerol, the primary pungent compound in fresh ginger, designed for researchers, scientists, and professionals in drug development.

This technical document provides a comprehensive overview of the analytical techniques used to identify[1]-gingerol, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It details experimental protocols for each method and presents key data in a clear, tabular format for easy reference. Furthermore, this guide illustrates the compound's interaction with significant biological signaling pathways, offering insights into its mechanism of action.

Spectroscopic Data for the Identification of[1]-Gingerol

The structural elucidation of[1]-gingerol relies on a combination of spectroscopic methods that together provide a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of[1]-gingerol. The characteristic proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, recorded in deuterated chloroform (B151607) (CDCl₃), are indispensable for its identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for[1]-Gingerol in CDCl₃

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| 1 | 31.7 | 2.82 (t, 7.6) |

| 2 | 45.4 | 2.72 (t, 7.6) |

| 3 | 211.5 | - |

| 4 | 49.5 | 2.56 (dd, 17.6, 9.2), 2.47 (dd, 17.6, 3.2) |

| 5 | 68.0 | 4.05 (m) |

| 6 | 36.5 | 1.45 (m) |

| 7 | 25.2 | 1.25 (m) |

| 8 | 31.8 | 1.25 (m) |

| 9 | 22.6 | 1.25 (m) |

| 10 | 14.0 | 0.88 (t, 6.8) |

| 1' | 132.8 | - |

| 2' | 110.9 | 6.70 (d, 1.6) |

| 3' | 146.5 | - |

| 4' | 144.0 | - |

| 5' | 114.4 | 6.84 (d, 8.0) |

| 6' | 120.9 | 6.67 (dd, 8.0, 1.6) |

| 3'-OCH₃ | 55.9 | 3.85 (s) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of[1]-gingerol and offers structural clues through the analysis of its fragmentation patterns.

Table 2: Mass Spectrometry Data for[1]-Gingerol

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |

| ESI+ | [M+H]⁺: 295.19 | 277, 194, 179, 137 | Loss of H₂O, cleavage of the side chain. |

| ESI- | [M-H]⁻: 293.17 | 193, 175, 137 | Cleavage at the C4-C5 bond, loss of the alkyl side chain.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of functional groups within the[1]-gingerol molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for[1]-Gingerol

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | O-H stretch | Phenolic hydroxyl, alcoholic hydroxyl |

| ~2930 | C-H stretch | Aliphatic CH₂, CH₃ |

| ~1710 | C=O stretch | Ketone |

| ~1605, ~1515 | C=C stretch | Aromatic ring |

| ~1270 | C-O stretch | Aryl ether |

| ~1030 | C-O stretch | Alcohol |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of[1]-gingerol are provided below.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh and dissolve 5-10 mg of purified[1]-gingerol in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the resulting solution into a 5 mm NMR tube for analysis.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR: A standard proton experiment is typically run with 16 to 32 scans and a relaxation delay of 1.0 second.

-

¹³C NMR: A standard carbon experiment is typically run with 1024 to 2048 scans and a relaxation delay of 2.0 seconds.

Mass Spectrometry (LC-MS)

Sample Preparation:

-

A stock solution of the ginger extract or purified[1]-gingerol is prepared in methanol.

-

This stock solution is then diluted to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

The final solution is filtered through a 0.22 µm syringe filter prior to injection.[3]

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically performed with water containing 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.

-

Injection Volume: An injection volume of 5-10 µL is standard.

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes is utilized.

-

Scan Range: A scan range of m/z 100-500 is typically employed.

-

Voltages and Temperatures: Capillary voltage is set between 3-4 kV, with source and desolvation temperatures around 120-150 °C and 300-350 °C, respectively.

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

-

The Attenuated Total Reflectance (ATR) crystal surface must be thoroughly cleaned before sample analysis.

-

A small quantity of the purified[1]-gingerol, either as a solid or a concentrated oil, is placed directly onto the crystal.

-

Pressure is applied to ensure intimate contact between the sample and the ATR crystal.[4][5]

Instrumental Parameters:

-

Scan Range: The spectral range is typically set from 4000 to 400 cm⁻¹.

-

Scans: 16 to 32 scans are averaged to obtain a high-quality spectrum.

-

Resolution: A spectral resolution of 4 cm⁻¹ is commonly used.

Biological Signaling Pathways of[1]-Gingerol

[1]-Gingerol is known to modulate several key signaling pathways, which underlies its observed anti-inflammatory and anti-cancer properties.

Caption: General experimental workflow for the extraction and spectroscopic identification of[1]-gingerol.

The Role of[1]-Gingerol in the PI3K/Akt Signaling Pathway

[1]-Gingerol has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival by inhibiting apoptosis.[2][6][7]

Caption: [1]-Gingerol activates the PI3K/Akt pathway, leading to the inhibition of apoptosis.

Inhibition of the NF-κB Signaling Pathway by[1]-Gingerol

[1]-Gingerol can also inhibit the pro-inflammatory NF-κB signaling pathway by targeting upstream kinases such as p38 MAP kinase.[8][9]

Caption: [1]-Gingerol inhibits the NF-κB signaling pathway by targeting p38 MAP kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. How Low Can It Go? ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. 6-Gingerol Activates PI3K/Akt and Inhibits Apoptosis to Attenuate Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Early studies on the pharmacological effects of Gingerol

An In-depth Technical Guide to the Early Pharmacological Studies of Gingerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale), a plant renowned for its culinary and medicinal applications, contains a variety of bioactive compounds. Among these, the gingerols, particularly[1]-gingerol, are the most abundant phenolic compounds in fresh ginger and are responsible for its characteristic pungency.[2][3][4] Early scientific investigations into gingerol revealed a spectrum of pharmacological activities, laying the groundwork for its consideration as a therapeutic agent. These initial in vitro and in vivo studies highlighted its potent anti-inflammatory, antioxidant, anti-cancer, and cardiovascular-protective effects.[2][3] This technical guide provides a detailed overview of these early studies, focusing on the experimental methodologies, quantitative data, and the cellular signaling pathways modulated by gingerol.

Extraction and Quantification of Gingerol: Early Methodologies

The initial challenge in studying gingerol was its efficient extraction and accurate quantification from the ginger rhizome. Early conventional methods, while often requiring significant time and solvent volume, were foundational for obtaining gingerol for pharmacological testing.[5]

Experimental Protocols: Extraction

-

Maceration & Soaking : This simple method involved grating or slicing fresh or dried ginger and immersing it in a solvent for an extended period (e.g., 72 hours).[5][6]

-

Heat Reflux/Water Bath Extraction : To improve efficiency, samples were often heated. A common protocol involved immersing 5g of dried, grated ginger in 100ml of a solvent and heating it in a water bath at 80°C for one hour. The process was often repeated with the remaining plant material to maximize yield.[6][7]

-

Soxhlet Extraction : This continuous extraction method was also employed, though it was noted for being time-consuming and energy-intensive.[5]

A variety of solvents were used, with alcohols being particularly common.

| Extraction Method | Solvent(s) Used | Typical Conditions | Outcome/Yield | Reference |

| Water Bath Extraction | Methanol (B129727), Ethanol, DMSO (40-80% concentrations) | 80°C for 1-2 hours | Yield varied by solvent; 80% methanol was often effective. | [6] |

| Maceration | 95% Ethanol | Room temperature, 24 hours | Standard method for obtaining crude extract for analysis. | [5][7] |

| Enzyme-Assisted Extraction | Viscozyme or amylase pre-treatment followed by acetone (B3395972) extraction | N/A | Yield of gingerol increased from 6.4% to 12.2%. | [5] |

Experimental Protocols: Quantification

-

High-Performance Liquid Chromatography (HPLC) : HPLC became the standard for quantifying gingerol. A typical protocol involved using a C18 column and a mobile phase of methanol and water. Detection was performed using a UV detector at a wavelength of approximately 279-282 nm.[8][9] Quantification was achieved by comparing the peak area of the sample to a calibration curve created with a pure gingerol standard.[8]

-

UV-Vis Spectrophotometry : A simpler, less specific method used the Beer-Lambert Law to estimate concentration. The maximum absorbance (λmax) for[1]-gingerol was identified at approximately 279 nm.[6]

Anti-inflammatory Effects

One of the most well-documented effects of gingerol is its ability to mitigate inflammation. Early studies hypothesized this was due to the inhibition of pro-inflammatory mediators.[10]

Key Findings & Mechanisms

Early research showed that gingerols actively inhibit arachidonate (B1239269) 5-lipoxygenase (5-LOX), an enzyme critical for leukotriene biosynthesis.[10] Furthermore,[11]-gingerol was found to inhibit the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for producing inflammatory prostaglandins.[10] A central mechanism identified was the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. Gingerol was shown to prevent the degradation of IκBα, which in turn impairs the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes.[1][3][10]

Quantitative Data from In Vivo Studies

| Animal Model | Gingerol/Extract Administered | Key Quantitative Results | Reference |

| Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis in Mice | Ginger Extract (various doses) | Significantly inhibited the shortening of the colon and reduced the Disease Activity Index (DAI). | [12] |

| LPS-subjected Rats | [1]-gingerol | Repressed levels of oxidative stress markers and the expression of the NLRP3 inflammasome in lung tissue. | [2] |

Experimental Protocol: DSS-Induced Colitis in Mice

-

Animals : BALB/c mice were typically used.

-

Induction of Colitis : Acute colitis was induced by administering 5% Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days. This leads to symptoms mimicking human inflammatory bowel disease, such as weight loss, bloody stool, and shortening of the colon.[12]

-

Treatment : Mice were orally administered ginger extract or a vehicle (distilled water) for a period of 21 days, beginning before the DSS challenge.[12]

-

Assessment : The Disease Activity Index (DAI) was calculated based on weight loss, stool consistency, and bleeding. At the end of the study, colon length was measured, and colonic tissue was collected for histopathological analysis and measurement of cytokine levels.[12]

Anti-Cancer Effects

Early research provided compelling evidence for gingerol's potential as a chemopreventive and therapeutic agent. Studies demonstrated its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit the proliferation of various cancer cells.[4][10]

Key Findings & Mechanisms

-

Apoptosis Induction :[1]-gingerol was found to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[1][13] It also activates effector caspases, such as caspase-3 and -7, which execute the process of cell death.[13]

-

Cell Cycle Arrest : In human colon and endothelial cells,[1]-gingerol was reported to cause cell-cycle arrest in the G1 or G2/M phase.[10] This is achieved by modulating the levels of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[4]

-

Inhibition of Proliferation and Invasion : Studies showed that[1]-gingerol could inhibit the proliferation of human endothelial cells induced by growth factors like VEGF and bFGF.[10] It also suppressed the growth and infiltration of rat ascites hepatoma cells.[4][13]

Quantitative Data from In Vitro Cancer Studies

| Cell Line | Gingerol Concentration | Key Quantitative Results | Reference |

| MCF-7 (Breast Cancer) | 100 µg/mL | 83.2% inhibition of cell proliferation after 24 hours. | [14] |

| LoVo (Colon Cancer) | Not specified | Significantly induced cell cycle arrest at the G2/M phase. | |

| PC-3 (Prostate Cancer) | Not specified | Hindered cell viability and induced cell death in a time- and dose-dependent manner. | [11] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture : Cancer cell lines (e.g., MCF-7) were cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Treatment : After allowing the cells to adhere, they were treated with various concentrations of gingerol (e.g., 1-1000 µg/ml) for a specified period, typically 24 hours.[14]

-

MTT Addition : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Quantification : The formazan crystals were dissolved using a solubilizing agent (like DMSO). The absorbance of the solution was then measured with a spectrophotometer (plate reader) at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells. The percentage of cell inhibition was calculated relative to untreated control cells.

Antioxidant Effects

Gingerol's structure, containing a phenolic group, suggested potent antioxidant activity. Early studies confirmed its ability to scavenge free radicals and enhance the body's endogenous antioxidant defense systems.[3][15]

Key Findings & Mechanisms

Gingerol demonstrated direct free radical scavenging capabilities.[16] In animal models, ginger supplementation was shown to combat oxidative damage by increasing the activity of key antioxidant enzymes, including catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase.[10][13] This enhancement of the cellular antioxidant defense system helps protect cells from damage caused by reactive oxygen species (ROS).[15]

Quantitative Data from Antioxidant Studies

| Model | Gingerol/Extract Administered | Key Quantitative Results | Reference |

| Rats with DMH-induced Colon Cancer | 50 mg/kg BW Ginger Supplementation | Enhanced catalase, superoxide dismutase, and glutathione peroxidase activities. | [10] |

| Mice | 100 mg/kg[1]-gingerol-rich fraction | Prevented depletion of catalase activity and GSH content. | [3] |

| In Vitro DPPH Assay | [1]-gingerol | Showed 88.93% DPPH radical scavenging activity. | [17] |

Cardiovascular Effects

Early research also explored the benefits of gingerol on the cardiovascular system, with studies pointing to positive effects on blood lipids, blood pressure, and platelet function.[18][19]

Key Findings & Mechanisms

-

Lipid Profile : In a clinical trial, a daily dose of 3g of ginger for 30 days was shown to reduce blood glucose, total cholesterol, triglycerides, LDL-C, and VLDL-C levels.[13] Another study in patients with coronary artery disease found that ginger supplementation significantly decreased triglycerides by an average of 43 mg/dL.[20]

-

Blood Pressure :[1]-gingerol was found to block the angiotensin-II type 1 receptor, a key mechanism in blood pressure regulation.[4][13]

-

Platelet Aggregation : Several ginger compounds, including[1]-gingerol and[1]-shogaol, showed potent inhibition of platelet aggregation induced by various agents like arachidonic acid and thrombin.[19]

Quantitative Data from Cardiovascular Studies

| Study Population | Dosage | Duration | Key Quantitative Results | Reference |

| Patients with Diabetes & Hypercholesterolemia | 3 g/day Ginger | 30 days | Significant reduction in blood glucose, total cholesterol, triglycerides, LDL, and VLDL. | [13] |

| Patients with Coronary Artery Disease | Not specified | Not specified | Average decrease in triglycerides of 43 mg/dL. Average decrease in fasting blood sugar of 17 mg/dL. | [20] |

| Healthy Human Volunteers | 5 g or more | Not specified | Demonstrated significant anti-platelet activity. | [21] |

Conclusion

The body of early research on gingerol established it as a bioactive compound with significant therapeutic potential. Foundational studies consistently demonstrated its anti-inflammatory, anti-cancer, antioxidant, and cardiovascular-protective properties through a variety of in vitro and in vivo models. The mechanisms elucidated, such as the inhibition of the NF-κB pathway, induction of apoptosis in cancer cells, and modulation of cardiovascular risk factors, have paved the way for more advanced preclinical and clinical investigations. This early work remains a critical reference for scientists and drug development professionals exploring natural compounds for the prevention and treatment of chronic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]

- 5. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. The Amazing and Mighty Ginger - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginger attenuates inflammation in a mouse model of dextran sulfate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The long list of the ginger's health benefits | The Jerusalem Post [jpost.com]

- 16. Frontiers | Potential Role of Ginger (Zingiber officinale Roscoe) in the Prevention of Neurodegenerative Diseases [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Ginger: A Nutraceutical Supplement for Protection Against Various Cardiovascular Diseases in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academica-e.unavarra.es [academica-e.unavarra.es]

- 20. Ginger's impact on lipid profile and health in coronary artery disease. [wisdomlib.org]

- 21. researchgate.net [researchgate.net]

Unveiling the Aromatic Signature: A Technical Guide to Identifying Volatile Compounds in Ginger Essential Oil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and quantify the volatile compounds present in ginger (Zingiber officinale) essential oil. This document details the experimental protocols for extraction and analysis, presents the quantitative data in a structured format, and visualizes the key experimental workflows and relevant biological signaling pathways.

Introduction

Ginger essential oil is a complex mixture of volatile compounds, primarily sesquiterpene hydrocarbons, monoterpene hydrocarbons, and their oxygenated derivatives. These compounds collectively contribute to the characteristic aroma and bioactive properties of ginger, which include anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] Accurate identification and quantification of these volatile constituents are crucial for quality control, standardization, and the exploration of their therapeutic potential in drug development. This guide focuses on the prevalent methodologies and key findings in the analysis of ginger essential oil.

Quantitative Analysis of Volatile Compounds

The chemical composition of ginger essential oil can vary depending on the geographical origin, variety, and extraction method.[3] However, a number of volatile compounds are consistently identified as major constituents. The following tables summarize the quantitative data from various studies, showcasing the most abundant compounds found in ginger essential oil.

Table 1: Major Volatile Compounds in Ginger Essential Oil (% composition)

| Compound | Class | Study 1 (%) | Study 2 (%) | Study 3 (%) | Study 4 (%) |

| Zingiberene | Sesquiterpene | 20-40 | 39.01 | 15.20 | 29.5 |

| β-Sesquiphellandrene | Sesquiterpene | 10-15 | - | 6.96 | 18.4 |

| ar-Curcumene | Sesquiterpene | 5-10 | - | 5.60 | - |

| Camphene | Monoterpene | 5-10 | 6.48 | 7.69 | 9.32 |

| β-Phellandrene | Monoterpene | 1-5 | - | 13.51 | 7.97 |

| α-Pinene | Monoterpene | 1-5 | 3.22 | - | - |

| Geranial | Monoterpenoid | 1-5 | - | - | - |

| Neral | Monoterpenoid | 1-5 | - | - | - |

| β-Bisabolene | Sesquiterpene | 1-5 | - | - | - |

| Eucalyptol (1,8-Cineole) | Monoterpenoid | <1 | 6.4 | - | - |

Note: Percentages are approximate and can vary significantly between different essential oil samples.

Table 2: Representative Minor Volatile Compounds in Ginger Essential Oil (% composition)

| Compound | Class | Reported Range (%) |

| α-Farnesene | Sesquiterpene | 1-7 |

| Geranyl acetate | Monoterpenoid | <1-3 |

| Linalool | Monoterpenoid | <1-3 |

| Borneol | Monoterpenoid | <1-2 |

| Citronellal | Monoterpenoid | <1 |

| Limonene | Monoterpene | <1 |

Experimental Protocols

The identification and quantification of volatile compounds in ginger essential oil typically involve two key stages: extraction of the essential oil from the ginger rhizome and subsequent analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of Ginger Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[4][5]

Materials:

-

Fresh or dried ginger rhizomes

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Grinder or blender

-

Anhydrous sodium sulfate (B86663)

Protocol:

-

Sample Preparation: Wash the ginger rhizomes thoroughly to remove any dirt. The rhizomes can be either fresh or dried. Slice the rhizomes into small pieces and then grind them into a coarse powder using a grinder or blender.[1]

-

Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.

-

Charging the Flask: Place the ground ginger powder into the round-bottom flask. Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.[6]

-

Distillation: Heat the flask using a heating mantle to bring the water to a boil. The steam and volatile compounds from the ginger will rise, travel through the condenser, and collect in the collection tube of the Clevenger apparatus.

-

Collection: Continue the distillation for 3-4 hours, or until no more oil is collected.[1] The essential oil, being less dense than water, will form a layer on top of the hydrosol (distilled water).

-

Separation and Drying: Carefully separate the essential oil from the hydrosol. Dry the collected essential oil using anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Experimental workflow for the hydrodistillation of ginger essential oil.

Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds in complex mixtures like essential oils.[7][8]

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

-

Capillary column (e.g., HP-5MS, DB-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

Reagents:

-

High-purity helium as the carrier gas.

-

Solvent for dilution (e.g., hexane (B92381) or ethanol).

Protocol:

-

Sample Preparation: Prepare a diluted solution of the ginger essential oil (e.g., 1% v/v) in a suitable solvent like hexane.

-

GC-MS Parameters:

-

Injector Temperature: 250°C.[9]

-

Injection Volume: 1 µL.[9]

-

Split Ratio: 50:1 or 100:1.[9]

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[9]

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at a rate of 3-5°C/min to 240-250°C.

-

Final hold: Maintain at 240-250°C for 5-10 minutes.[9]

-

-

MS Parameters:

-

-

Data Analysis:

-

Identification: Identify the individual compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of each compound by calculating the peak area relative to the total peak area of all identified compounds.

-

Workflow for the GC-MS analysis of ginger essential oil.

Bioactivity and Signaling Pathways

The therapeutic effects of ginger and its essential oil are attributed to the synergistic action of its various bioactive compounds. Many of these effects are mediated through the modulation of key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathway (NF-κB)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][12]

Several compounds in ginger, including sesquiterpenes, have been shown to inhibit the NF-κB pathway.[2][3] This inhibition can occur at various points, such as by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.[13][14]

Inhibition of the NF-κB inflammatory pathway by ginger compounds.

Antioxidant Signaling Pathway (Nrf2)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15]

Bioactive compounds in ginger have been shown to activate the Nrf2 pathway, thereby enhancing the cell's capacity to counteract oxidative stress.[2]

Activation of the Nrf2 antioxidant pathway by ginger compounds.

Conclusion

This technical guide has outlined the standard procedures for the identification and quantification of volatile compounds in ginger essential oil, with a focus on hydrodistillation and GC-MS analysis. The provided data and protocols offer a solid foundation for researchers and drug development professionals working with this complex natural product. Furthermore, the elucidation of the involvement of key signaling pathways such as NF-κB and Nrf2 in the bioactivity of ginger's volatile constituents underscores the therapeutic potential of this essential oil and its individual components. Further research into the specific mechanisms of action of these compounds will be instrumental in developing novel, targeted therapies.

References

- 1. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vriaroma.com [vriaroma.com]

- 5. kau.in [kau.in]

- 6. Frontiers | Therapeutic Applications of Terpenes on Inflammatory Diseases [frontiersin.org]

- 7. academics.su.edu.krd [academics.su.edu.krd]

- 8. scitepress.org [scitepress.org]

- 9. benchchem.com [benchchem.com]

- 10. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of minor gingerol-related compounds found in ginger (Zingiber officinale). It delves into the quantitative analysis, experimental protocols for isolation and identification, and the key signaling pathways modulated by these bioactive molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to Minor Gingerol-Related Compounds

Ginger rhizomes are a rich source of bioactive phenolic compounds, with the major constituents being gingerols, particularly[1]-gingerol. However, a diverse array of structurally related minor compounds also exists, which contribute to the overall pharmacological profile of ginger extracts. These minor compounds, including shogaols, paradols, gingerdiols, and gingerdiones, are often formed from gingerols during storage or processing.[2] While present in smaller quantities, these compounds often exhibit potent biological activities, sometimes even surpassing that of the more abundant gingerols.[2] A thorough characterization of these minor constituents is therefore crucial for the standardization of ginger extracts and the exploration of their therapeutic potential.

Quantitative Data of Minor Gingerol-Related Compounds

The concentration of minor gingerol-related compounds can vary significantly depending on the ginger source, processing, and extraction methodology. The following tables summarize quantitative data from various studies, providing a comparative overview of the levels of these compounds in different ginger preparations.

Table 1: Quantitative Analysis of Gingerols and Shogaols in Ginger Dietary Supplements [3]

| Compound | Supplement A (μg/g) | Supplement B (μg/g) | Supplement C (μg/g) |

| [1]-Gingerol | 1580 ± 80 | 1450 ± 70 | 450 ± 20 |

| [4]-Gingerol | 230 ± 10 | 210 ± 10 | 70 ± 3 |

| [5]-Gingerol | 160 ± 8 | 150 ± 7 | 50 ± 2 |

| [1]-Shogaol | 1160 ± 60 | 1080 ± 50 | 320 ± 15 |

| [4]-Shogaol | 120 ± 6 | 110 ± 5 | 35 ± 2 |

| [5]-Shogaol | 80 ± 4 | 75 ± 4 | 25 ± 1 |

Table 2: Content of Gingerol-Related Compounds in Various Ginger Products [6][7]

| Compound | Dried Ginger Powder (mg/g) | Fresh Ginger (mg/g) | Powdered Ginger Tea (mg/g) |

| Total Gingerol-Related Compounds | 7.126 - 13.789 | 2.008 - 2.790 | 0.077 - 0.082 |

| [1]-Gingerol | 2.368 | - | - |

| [4]-Gingerol | 0.566 | - | - |

| [5]-Gingerol | 1.015 | - | - |

| [1]-Shogaol | 0.905 | Not Found | - |

| Zingerone | 0.095 | - | - |

Experimental Protocols

Accurate characterization of minor gingerol-related compounds relies on robust experimental protocols for extraction, separation, and identification. This section details the commonly employed methodologies.

Extraction of Gingerol-Related Compounds

This protocol describes a standard solid-liquid extraction method suitable for recovering a broad range of gingerol-related compounds from ginger rhizomes.[8]

Materials:

-

Fresh or dried and powdered ginger rhizome

-

Methanol (B129727) (HPLC grade) or 50:50 Methanol:Water solution

-

Vortex mixer

-

Sonicator bath

-

Centrifuge

-

0.22 µm or 0.45 µm Syringe filters (Nylon or PTFE)

-

HPLC vials

Procedure:

-

Homogenization: Weigh approximately 5 grams of crushed fresh ginger or 1 gram of dried ginger powder into a glass vial.

-

Extraction: Add 10 mL of the extraction solvent (e.g., 50:50 Methanol:Water).[8]

-

Agitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[8]

-

Sonication: Place the sample in a sonicator bath for 5-15 minutes to enhance extraction efficiency.[8]

-

Centrifugation: Centrifuge the slurry at 4000 rpm for 10 minutes to pellet the solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial.[8] The extract may require further dilution to be within the linear range of the calibration curve.

HPLC-MS/MS Analysis for Identification and Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective analysis of gingerol-related compounds.[3]

Instrumentation & Conditions:

-

HPLC System: An HPLC system equipped with a binary pump, autosampler, and a column oven.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Agilent ZORBAX SB-C18 column (100 mm × 2.1 mm i.d., 3.5 μm).[3]

-

Mobile Phase A: Water with 0.1% Formic Acid (v/v).

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid (v/v).

-

Flow Rate: 0.25 mL/min.[3]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.[8]

-

Gradient Elution: A linear gradient from 40% to 85% acetonitrile in water over 12 minutes, followed by a 3-minute gradient from 85% to 100% acetonitrile.[3]

Mass Spectrometry Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: For identification, constant neutral loss scanning for characteristic losses of gingerols (194 u) and shogaols (136 u) can be employed.[3] For quantification, Selected Reaction Monitoring (SRM) is used.

-

SRM Transitions (Example):

Isolation of Minor Compounds

For the isolation of novel or less abundant compounds for structure elucidation, chromatographic techniques such as column chromatography and preparative HPLC are utilized.

Protocol Outline for Isolation:

-

Crude Extraction: Perform a large-scale extraction of ginger rhizomes using a suitable solvent like methanol or ethanol.

-

Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Further Purification: The resulting fractions can be further purified using preparative HPLC or Sephadex LH-20 column chromatography to isolate individual compounds.[3]

-

Structure Elucidation: The structure of the isolated pure compounds is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).[3][4]

Key Signaling Pathways Modulated by Minor Gingerol-Related Compounds

Gingerol-related compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and therapeutic potential.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1]-Gingerol has been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

References

- 1. Analysis of gingerol-related compounds in fresh ginger by HPLC-ESI-Q-TOF-MS/MS - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 2. Identification and characterization of [6]-shogaol from ginger as inhibitor of vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nine New Gingerols from the Rhizoma of Zingiber officinale and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]

- 7. Gingerols and shogaols: A multi-faceted review of their extraction, formulation, and analysis in drugs and biofluids to maximize their nutraceutical and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Silico Prediction of Gingerol's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational strategies employed to predict the molecular targets of Gingerol, a key bioactive compound in ginger. It summarizes quantitative data from various in silico studies, details the experimental protocols for these computational methods, and visualizes the key signaling pathways and workflows involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction to In Silico Target Prediction for Gingerol

Gingerol, a major pungent phenolic compound found in fresh ginger (Zingiber officinale), has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] In silico, or computational, approaches have become instrumental in elucidating the mechanisms of action of such natural products by predicting their molecular targets.[1] These methods, including molecular docking, reverse docking, and target fishing, offer a rapid and cost-effective means to generate testable hypotheses, thereby accelerating the initial phases of drug development.[1]

This guide will delve into the various computational techniques used to identify the protein targets of different forms of Gingerol ([2]-Gingerol,[3]-Gingerol, and[4]-Gingerol) and provide a consolidated view of the current landscape of in silico research on this promising natural compound.

Predicted Molecular Targets of Gingerol

In silico studies have identified a wide range of potential protein targets for Gingerol, implicating its role in various physiological and pathological processes. These targets can be broadly categorized into kinases, receptors, enzymes, and other proteins involved in critical signaling pathways.

Data Presentation: Quantitative Insights into Gingerol-Target Interactions

The following tables summarize the quantitative data from molecular docking studies, providing insights into the binding affinities of different Gingerol variants with their predicted molecular targets.

Table 1: Predicted Molecular Targets of[2]-Gingerol and Corresponding Binding Energies

| Target Protein | PDB ID | In Silico Method | Software | Binding Energy (kcal/mol) |

| Androgen Receptor (AR) | 2AM9 | Molecular Docking | iGEMDOCK & AutoDock | -110.22 (optimized) |

| Estrogen Receptor β (ERβ) | 1U9E | Molecular Docking | iGEMDOCK & AutoDock | -103.46 (optimized) |

| Phospholipase A2 (PLA2) | - | Molecular Docking | AutoDock 4 | -8.07 |

| c-Met | - | Molecular Docking | DOCK Blaster | -2.256 (interaction energy) |

| COX-2 | - | Molecular Docking | - | -7.97 |

| SARS-CoV-2 Main Protease | - | Molecular Docking | - | -9.9 (Shogaol) |

| Estrogen Receptor α (ERα) | - | Molecular Docking | - | -6.59 |